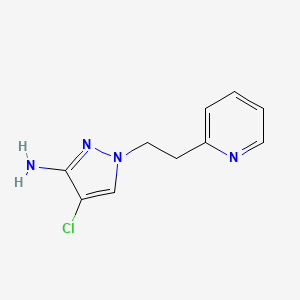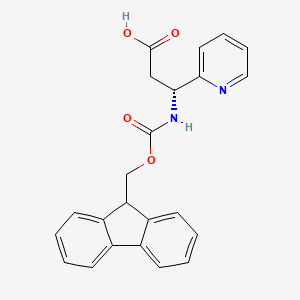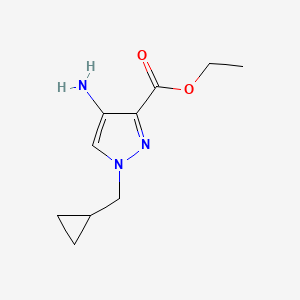
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are widely found in nature and are significant in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate amines and carbonyl compounds under controlled conditions. Common reagents might include alkyl halides, amines, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions could occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrimidines, amines, or other derivatives.
Applications De Recherche Scientifique
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-methyl-3-ethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-methyl-3-propylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-methyl-3-butylpyrimidine-2,4(1h,3h)-dione
Uniqueness
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione might exhibit unique properties due to the pentyl group, which could influence its solubility, reactivity, and interaction with biological targets compared to shorter or longer alkyl chain derivatives.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
5-amino-1-methyl-3-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-6-13-9(14)8(11)7-12(2)10(13)15/h7H,3-6,11H2,1-2H3 |
Clé InChI |
DDDCOLNKFQVJSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(=O)C(=CN(C1=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)





![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)






![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
